![molecular formula C19H27F3N2O2 B2548594 叔丁基{4-[3-(三氟甲基)苄基]哌啶-4-基}甲基氨基甲酸酯 CAS No. 1983938-18-6](/img/no-structure.png)

叔丁基{4-[3-(三氟甲基)苄基]哌啶-4-基}甲基氨基甲酸酯

货号 B2548594

CAS 编号:

1983938-18-6

分子量: 372.432

InChI 键: VVQRKCDIXBPOMS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

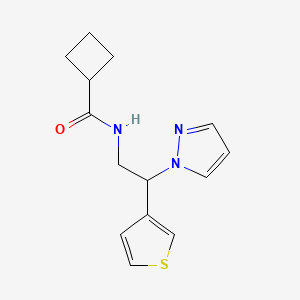

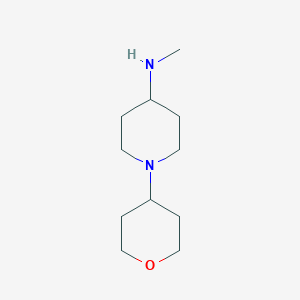

“tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate” is a chemical compound with the molecular formula C19H27F3N2O2 and a molecular weight of 372.43 . It is also known as "Carbamic acid, N-[[4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester" .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results . These properties could potentially be determined through experimental methods or predicted using computational chemistry techniques.科学研究应用

合成和结构分析

- 叔丁基苯基(苯磺酰)甲基氨基甲酸酯及其衍生物通过不对称曼尼希反应的合成突出了其在产生手性氨基羰基化合物中的作用。这些过程对于生成具有特定旋光活性的化合物至关重要,这在制药行业中至关重要 (J. Yang, S. Pan, B. List, 2009).

- 另一项研究集中于叔丁基{1(S)-[(3R,4S,5S)-5-苄基-4-羟基-2-氧代-3-吡咯烷基]-2-苯乙基}-氨基甲酸酯的合成,展示了该化合物在创建全顺式三取代吡咯烷-2-酮中的作用。该化合物的结构分析,包括绝对构型的确定和分子内氢键,为理解其化学行为做出了重大贡献 (H. Weber, P. Ettmayer, M. Hübner, H. Gstach, 1995).

化学转化和反应

- 1-苯亚磺酰哌啶和三氟甲磺酸酐的结合形成了一个有效的亲硫试剂,用于活化硫糖苷。这种反应性对于合成糖苷至关重要,证明了该化合物在线性糖化学和更广泛的有机合成中的用途 (D. Crich, M. Smith, 2001).

- 一种设计用于从衣康酸酯合成叔丁基(1-苄基吡咯烷-3-基)甲基氨基甲酸酯的方法代表了生产药物中间体的有效途径。该方法突出了该化合物在开发药物中的重要性,提供了一种简单、经济且环保的方法 (耿敏,2010).

分子相互作用和性质

- 通过单晶 X 射线衍射对两种氨基甲酸酯衍生物进行结构表征,强调了该化合物在理解分子相互作用中的作用。氢键和分子静电势 (MEP) 表面计算的研究提供了对分子组装及其三维结构的见解 (U. Das, Basab Chattopadhyay, D. Hazra, V. Sureshbabu, A. K. Mukherjee, 2016).

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate involves the reaction of tert-butyl carbamate with 4-[3-(trifluoromethyl)benzyl]piperidine in the presence of a suitable coupling agent. The resulting intermediate is then treated with methyl iodide to form the final product.", "Starting Materials": [ "tert-butyl carbamate", "4-[3-(trifluoromethyl)benzyl]piperidine", "coupling agent", "methyl iodide" ], "Reaction": [ "Step 1: Add 4-[3-(trifluoromethyl)benzyl]piperidine to a solution of tert-butyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Stir the reaction mixture at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC analysis.", "Step 2: Quench the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in anhydrous ether and add methyl iodide dropwise with stirring. Allow the reaction mixture to stir at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC analysis.", "Step 4: Quench the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product, tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate." ] } | |

CAS 编号 |

1983938-18-6 |

产品名称 |

tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate |

分子式 |

C19H27F3N2O2 |

分子量 |

372.432 |

IUPAC 名称 |

tert-butyl N-[[4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate |

InChI |

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(7-9-23-10-8-18)12-14-5-4-6-15(11-14)19(20,21)22/h4-6,11,23H,7-10,12-13H2,1-3H3,(H,24,25) |

InChI 键 |

VVQRKCDIXBPOMS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC(=CC=C2)C(F)(F)F |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2548513.png)

![Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2548515.png)

![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2548517.png)

![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2548520.png)

![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2548522.png)

![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2548523.png)

![3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2548524.png)

![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2548528.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)